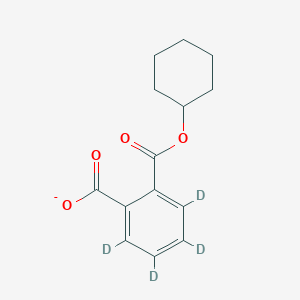
Sodium ((2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ((2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate is a useful research compound. Its molecular formula is C10H13BrN5NaO8P and its molecular weight is 465.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- This compound is used in the synthesis of nucleoside and nucleotide analogs, such as the synthesis of acyclic nucleoside analogs derived from 6-amino-7H-purin-8(9H)-one, showcasing its role in creating modified nucleosides with potential therapeutic applications (Janeba, Holý, & Masojídková, 2000).
Applications in Pharmacokinetics 2. The compound has been used in the study of pharmacokinetics, particularly in the quantification of its metabolites in biological samples. This is exemplified by the development of a LC-MS/MS method for simultaneous quantification of IMM-H007 and its major metabolites in hamster blood (Jia et al., 2016).
Structural and Coordination Studies 3. Research has also focused on understanding its structural properties, as seen in studies of sodium salts of similar compounds, where sodium coordination and crystal structures are explored (Shui & Eggleston, 1995).
Fluorescent Labeling and Probing 4. Its derivatives have been synthesized for fluorescent labeling, useful in probing specific enzymes like adenylyl cyclases. An example is the synthesis of a fluorescent-labeled ATP analog for studying the binding site and function of adenylyl cyclases (Emmrich et al., 2010).
Crystal Structure Analysis 5. The compound's derivatives have been analyzed for their crystal structures, providing insights into molecular arrangements and interactions, such as the structure of sodium (1S)-d-mannit-1-ylsulfonate (Haines & Hughes, 2018).
Propriétés
Numéro CAS |
102213-02-5 |
|---|---|
Formule moléculaire |
C10H13BrN5NaO8P |
Poids moléculaire |
465.11 g/mol |
Nom IUPAC |
sodium;[(2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H13BrN5O8P.Na/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(24-8)1-23-25(20,21)22;/h2,4-5,8,17-18H,1H2,(H2,20,21,22)(H3,12,14,15,19); |
Clé InChI |
CMPGYSGSGGRYCP-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)[O-].[Na+] |
SMILES canonique |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


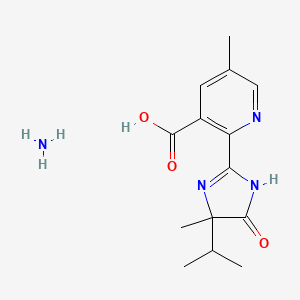
![Benzo[b]fluoranthene](/img/structure/B1141397.png)
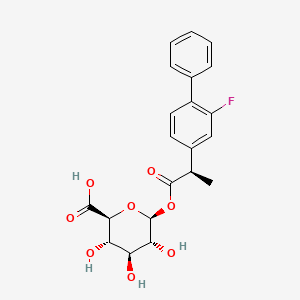
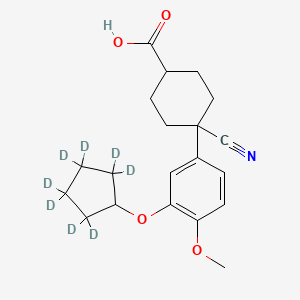
![2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate](/img/structure/B1141404.png)

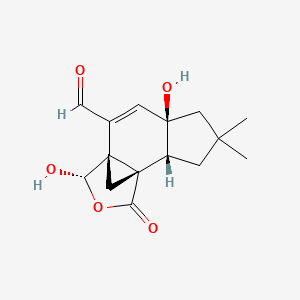
![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B1141416.png)
